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Compound of Interest

6-Chloroquinolin-8-ol
Compound Name:

hydrobromide
CAS No.: 1803582-34-4
Cat. No.: B1458181

Get Quote

Molecular Identity & Nomenclature

This compound is an amphiphilic salt comprising a halogenated quinoline base and
hydrobromic acid. It functions primarily as a bidentate chelator and a synthetic intermediate for
fused heterocyclic systems.
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Parameter

Data

Notes

IUPAC Name

6-Chloroquinolin-8-ol

hydrobromide

Common Synonyms

6-Chloro-8-hydroxyquinoline
HBr; 6-Chloro-8-quinolinol
hydrobromide

Distinct from "Chloroxine" (5,7-
dichloro)

CAS (Parent)

5622-06-0

Free base reference

CAS (Salt) Not widely indexed Refer as 5622-06-0 (HBr salt)
Molecular Formula CoH7BrCINO (CoHeCINO[1][2][3][4] - HBTI)
Average Mass 260.51 g/mol Base: 179.60 + HBr: 80.91
Monoisotopic Mass 258.9400 Da Calculated for 7°Br, 35Cl

SMILES

OC1=C2N=CC=CC2=CC(Cl)=

Cl1.Br

Salt form connectivity

Structural Analysis & Chemical Architecture
The Quinoline Scaffold

The core structure is a planar bicyclic aromatic system. The 6-chloro substituent is located on

the benzenoid ring, para to the bridgehead carbon (C4a) and meta to the hydroxyl group (C8).

This specific regiochemistry is critical:

» Electronic Effect: The chlorine atom at position 6 exerts an inductive electron-withdrawing

effect (-1) on the ring system but is less resonance-active regarding the nitrogen lone pair

compared to 5- or 7-substitution.

o Chelation Geometry: The 8-hydroxyl group and the ring nitrogen (N1) form a pre-organized

"pocket"” for bidentate metal coordination (

-donor set).

The Hydrobromide Salt Interface
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In the solid state, the hydrobromide form involves the protonation of the quinoline nitrogen (

for the conjugate acid), creating a pyridinium cation.
e Bonding:

ionic interaction.

o Solubility: The salt formation significantly enhances aqueous solubility compared to the free
base, facilitating bioavailability in biological assays.

Regioselectivity Warning

Critical Note for Researchers: Commercial "Chloroquinolin-8-ol" is often a mixture of 5-chloro
and 7-chloro isomers (products of electrophilic substitution). The 6-chloro isomer described
here cannot be synthesized purely by chlorinating 8-hydroxyquinoline; it requires the Skraup
synthesis pathway (detailed below) to guarantee the 6-position assignment.

Synthesis & Characterization Protocols

To ensure scientific integrity, the synthesis must avoid isomer mixtures. The authoritative
method utilizes the Skraup reaction starting from a pre-chlorinated aniline derivative.

Synthesis Workflow (Skraup Methodology)

The reaction condenses 2-amino-5-chlorophenol with acrolein (or glycerol/sulfuric acid) to close
the pyridine ring. Because the chlorine is already fixed at the para position relative to the amine
in the starting material, it ends up at position 6 in the final quinoline.

Crystallization

Aromatization J Oxidation: Product (Base): Salt Formation:
| e 6-Chloroquinolin-8-ol + HBr (ag/ethereal)

Figure 1: Regioselective Synthesis of 6-Chloroquinolin-8-ol via Skraup Cyclization

e Reagent: Acrolein / H+ Target:
S ARSIl (Skraup Cyclization) 6-Chloroguinolin-8-ol HBr

Click to download full resolution via product page

Characterization Validation

A self-validating protocol must confirm the position of the chlorine atom.
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e 1H NMR Spectroscopy (DMSO-ds):

o Look for the coupling pattern of the protons on the benzenoid ring.

o 6-Chloro isomer: H5 and H7 will show meta-coupling (

Hz).

o Contrast: 5-Chloro isomer would show H6 and H7 with ortho-coupling (

Hz).

o Mass Spectrometry (ESI+):

o Parent peak

(3:1 ratio due to 3>CI/FCl).

o Salt confirmation: Presence of Br~ in negative mode or elemental analysis.

Physicochemical Properties & Stability

Property

Value

Mechanism/Implication

Solubility (Water)

Moderate to High

Driven by ionic HBr

dissociation.

Solubility (Organic)

Low (Ether), Mod (EtOH)

Polar salt character limits non-

polar solubility.

Typical for high-lattice-energy

Melting Point >250°C (Decomp) o
quinolinium salts.
Lower than unsubstituted 8-
pKai (NH™) ~3.9-4.1 HQ (5.0) due to Cl electron
withdrawal.
pKaz (OH) ~9.0 Phenolic proton acidity.

Chelation Stability

High (log K > 8 for Cu?*)

Forms stable 2:1 complexes
with divalent metals (Cu, Zn,
Fe).

© 2026 BenchChem. All rights reserved. a/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Salt Dissociation & Chelation Logic

In physiological pH (7.4), the HBr dissociates. The quinoline nitrogen deprotonates (pKa ~4),
and the molecule exists largely as the neutral species, capable of crossing membranes.
However, in the presence of metal ions (

), the phenolic proton is displaced, forming a neutral, lipophilic chelate.

Salt Form (Solid)
[6-CI-8-HQ-H]+ Br-

issolution (H20)

Acidic Solution (pH < 4)
Protonated Cation

H+ (pKa ~4)

Physiological pH (7.4)
Neutral Base (Active Species)

Metal Complex
M(l1)-(6-CI-8-HQ)2

Figure 2: Dissociation and Metal Chelation Equilibrium of 6-Chloroquinolin-8-ol HBr

Click to download full resolution via product page

Applications in Drug Development[6]
Metalloprotease Inhibition

The 6-chloro derivative is often explored as a "fragment" in fragment-based drug design
(FBDD). Its ability to bind the catalytic zinc ion in metalloproteases (e.g., MMPs) makes it a
valuable tool compound. The 6-chloro substituent allows researchers to probe the "S1™
specificity pocket of enzymes without the steric bulk of larger groups.
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Bioisosteric Replacement

In antifungal research, the 6-chloro isomer serves as a comparator to the 5,7-dichloro analog
(Halquinol). Studies often compare the 5-, 6-, and 7-chloro isomers to map the Structure-
Activity Relationship (SAR) of the quinoline ring, determining if halogen position affects cell wall
penetration or metal binding kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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